Welcome to the BenchChem Online Store!
molecular formula C11H15NO2 B8789375 N-Butylsalicylamide CAS No. 57271-91-7

N-Butylsalicylamide

Cat. No. B8789375
M. Wt: 193.24 g/mol
InChI Key: JQBUMIBAURQBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07892711B2

Procedure details

10.0 g (65.7 mmol) of methyl salicylate and 33 ml of n-butylamine were dissolved in 100 ml of methanol, followed by heating at reflux for 8 hours while stirring. Methanol was distilled off under reduced pressure, and the residue was acidified by adding an aqueous 2 N hydrochloric acid, followed by extraction with dichloromethane. The organic layer was washed in turn with water and saturated sodium hydrogen carbonate, and then dried over anhydrous magnesium sulfate. The organic layer was filtered, and the filtrate was concentrated under reduced pressure, and then the resulting residue was purified by silica gel column chromatography (eluant hexane/ethyl acetate=10/1 to 5/1) to obtain 10.0 g (yield: 79%) of salicylic acid n-butylamide as an oily substance. 1H—NMR spectrum data of salicylic acid n-butylamide are as follows.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>CO>[CH2:12]([NH:16][C:1](=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
33 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
by adding an aqueous 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed in turn with water and saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluant hexane/ethyl acetate=10/1 to 5/1)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(C=1C(O)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.